molecular formula C18H17NO4S3 B2419756 3-acetyl-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide CAS No. 2097910-61-5

3-acetyl-N-[2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide

Cat. No.: B2419756
CAS No.: 2097910-61-5
M. Wt: 407.52
InChI Key: UFIVMUYFJJRDDI-UHFFFAOYSA-N
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Description

Thiophene and its substituted derivatives are a significant class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . They possess a wide range of therapeutic properties and are effective in various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting, and anti-cancer .


Synthesis Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Molecular Structure Analysis

The optical absorption properties and fluorescence properties of 3-hydroxy-2-(thiophen-2-yl)chromen-4-one (3-HTC) were simulated by the time-dependent density functional theory (TDDFT) method . The experimental absorption spectrum and fluorescence spectrum were reproduced well by the calculated vertical excitation energies of 3-HTC-a, which corresponds to the intramolecular hydrogen bond O2⋯H1–O1 .


Chemical Reactions Analysis

The excited state intramolecular proton transfer (ESIPT) mechanism of 3-HTC has been systematically investigated . After photo-excitation, the intramolecular proton transfer reaction with the H1 atom moving from O1 to O2 occurs more readily in both the dynamics and thermodynamics aspects .


Physical and Chemical Properties Analysis

Thiophene was discovered as a contaminant in benzene . It has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is −38 °C. It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Potential Use in Glaucoma Treatment

3-Acetyl-N-[2-Hydroxy-2-(Thiophen-2-yl)-2-(Thiophen-3-yl)ethyl]benzene-1-sulfonamide derivatives may have potential use in the treatment of glaucoma. Derivatives like 6-hydroxybenzo[b]thiophene-2-sulfonamide and its acetate ester have shown potent ocular hypotensive effects, making them candidates for clinical evaluation in glaucoma treatment (Graham et al., 1989).

Synthesis and Characterization for Diverse Applications

A diverse range of derivatives has been synthesized and characterized, expanding the potential applications of this compound. For example, derivatives have been developed for potential use in antimicrobial applications, as evidenced in studies involving the synthesis and characterization of related compounds (Parveen, Iqbal, & Azam, 2008).

Catalytic Aspects in Synthesis of Cognitive Enhancers

This compound has been utilized in the catalytic asymmetric hydrogenation of ethyl 2-(benzo[b]thiophen-5-yl)-2-oxoacetate, demonstrating its role in the synthesis of cognitive enhancers like T-588 (Li et al., 2011).

Potential in Antimicrobial and Anticancer Research

Its derivatives have shown promise in antimicrobial and anticancer research. For example, studies on ethyl (4-substituted phonoxy)-benzodioxophosphol-4-oxothiazolidin-thiophene-2-carboxylates reveal their potential in antimicrobial activity and docking studies (Spoorthy, Kumar, Rani, & Ravindranath, 2021). Additionally, other sulfonamide derivatives have been evaluated for their anticancer properties (Ghorab, Ragab, Heiba, El-Gazzar, & Zahran, 2015).

Applications in Organic and Material Chemistry

This compound and its derivatives have applications in organic and material chemistry, such as in the synthesis of fluorescent dyes for textiles (Sabnis, Kazemi, & Rangnekar, 1992), and in lithographic processes using poly(3-(2-acetoxyethyl)thiophene) (Lowe & Holdcroft, 1997).

Mechanism of Action

Thiophene nucleus containing compounds show various activities. For example, 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea (1) acts as an anti-inflammatory agent; the maleate salt of 1-(2,5-dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one (2) works as serotonin antagonists and is used in the treatment of Alzheimer’s .

Future Directions

Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .

Properties

IUPAC Name

3-acetyl-N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S3/c1-13(20)14-4-2-5-16(10-14)26(22,23)19-12-18(21,15-7-9-24-11-15)17-6-3-8-25-17/h2-11,19,21H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFIVMUYFJJRDDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)S(=O)(=O)NCC(C2=CSC=C2)(C3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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